tert-Butyl (6-bromohexyl)carbamate

Catalog No.
S766198
CAS No.
142356-33-0
M.F
C11H22BrNO2
M. Wt
280.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (6-bromohexyl)carbamate

CAS Number

142356-33-0

Product Name

tert-Butyl (6-bromohexyl)carbamate

IUPAC Name

tert-butyl N-(6-bromohexyl)carbamate

Molecular Formula

C11H22BrNO2

Molecular Weight

280.2 g/mol

InChI

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

NXQXVXILNVTMNA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCBr

Synonyms

N-(6-Bromohexyl)carbamic Acid 1,1-Dimethylethyl Ester; (6-Bromohexyl)carbamic Acid tert-Butyl Ester; N-(tert-Butoxycarbonyl)-6-bromohexylamine; tert-Butyl(6-bromohexyl)carbamate;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCBr

Synthesis and Chemical Properties:

tert-Butyl (6-bromohexyl)carbamate, also known as 6-(Boc-amino)hexyl bromide, is an organic compound with the formula C₁₁H₂₂BrNO₂. It is a white solid at room temperature and is soluble in organic solvents such as dichloromethane and chloroform []. The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the reaction of 6-aminohexanol with di-tert-butyl dicarbonate (Boc anhydride) [].

Applications in Organic Chemistry:

tert-Butyl (6-bromohexyl)carbamate finds various applications in organic synthesis due to the presence of both a protected amine group (Boc) and a reactive bromoalkyl group. The Boc group can be selectively removed under acidic conditions to reveal a free amine, while the bromoalkyl group can participate in various substitution reactions, allowing for the introduction of different functionalities into the molecule [, ].

  • Preparation of Amine-Functionalized Molecules: The removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) allows the conversion of tert-Butyl (6-bromohexyl)carbamate to 6-aminohexanol, a valuable building block for the synthesis of various amine-containing molecules, including pharmaceuticals, polymers, and materials [, ].
  • Chain Extension and Coupling Reactions: The bromoalkyl group in tert-Butyl (6-bromohexyl)carbamate can act as an electrophile in nucleophilic substitution reactions. This property allows it to participate in coupling reactions with various nucleophiles, such as alcohols, thiols, and amines, enabling the creation of longer carbon chains or the introduction of different functional groups [, ].

Potential Applications in Other Fields:

While research on tert-Butyl (6-bromohexyl)carbamate is primarily focused on its applications in organic synthesis, there is ongoing exploration of its potential use in other fields:

  • Drug Delivery Systems: The controlled release of drugs can be achieved by incorporating molecules like tert-Butyl (6-bromohexyl)carbamate into drug delivery systems. The Boc group can be used to mask the drug molecule, and its subsequent removal under specific conditions can trigger the release of the drug [].
  • Bioconjugation: The combination of a reactive group (bromoalkyl) and a protected amine functionality makes tert-Butyl (6-bromohexyl)carbamate a potential candidate for bioconjugation reactions. This involves attaching the molecule to biomolecules like proteins or antibodies for various applications, such as targeted drug delivery and diagnostics [].

Tert-Butyl (6-bromohexyl)carbamate is an organic compound with the chemical formula C₁₁H₂₂BrNO₂. It features a tert-butyl group attached to a carbamate functional group, which is further connected to a six-carbon hexyl chain that contains a bromine atom at the sixth position. This structure imparts unique properties to the compound, making it of interest in various chemical and biological applications. The molecular weight of tert-Butyl (6-bromohexyl)carbamate is approximately 280.20 g/mol, and it is categorized under carbamates, which are esters or derivatives of carbamic acid.

  • Nucleophilic Substitution: The bromine atom in the hexyl chain can undergo nucleophilic substitution reactions, such as SN2 reactions, where it can be replaced by various nucleophiles like amines or alkoxides .
  • Alkylation Reactions: This compound can react with nucleophiles to introduce new functional groups into the molecule. For instance, it can react with cyanide or other nucleophiles to form alkylated products.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, yielding the corresponding amine derivative .

Tert-Butyl (6-bromohexyl)carbamate has shown potential biological activity, particularly in the context of medicinal chemistry. Its derivatives have been evaluated for their ability to inhibit specific enzymes, such as casein kinase 2 alpha (CK2α), which is implicated in various cancers and cellular processes . The compound's structural features may contribute to its interactions with biological targets, although detailed studies on its pharmacological effects are still limited.

The synthesis of tert-Butyl (6-bromohexyl)carbamate typically involves the following steps:

  • Starting Materials: The synthesis often begins with 6-bromohexanol and tert-butyl carbamate.
  • Reaction Conditions: The reaction can be conducted using solvents like dimethylformamide (DMF) and may involve heating under reflux or microwave irradiation to facilitate the reaction between the alcohol and the carbamate .
  • Purification: After completion of the reaction, the product can be purified through techniques such as recrystallization or chromatography.

Tert-Butyl (6-bromohexyl)carbamate finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.
  • Chemical Research: It is used in studies involving nucleophilic substitution reactions and for exploring new synthetic methodologies.
  • Material Science: Its derivatives may be employed in developing new materials with specific properties.

Research on interaction studies involving tert-Butyl (6-bromohexyl)carbamate has focused on its reactivity with different nucleophiles and its potential biological interactions. For example, studies have demonstrated its ability to undergo SN2 reactions with amines, leading to the formation of new compounds that could have therapeutic applications . Additionally, its interaction with enzymes like CK2α highlights its potential as a lead compound in drug development .

Similar Compounds

Several compounds share structural similarities with tert-Butyl (6-bromohexyl)carbamate. These include:

  • Hexyl carbamate - Lacks the bromine substituent but retains the carbamate functionality.
  • Boc-aminohexane - Contains a similar hexane backbone but differs in functional groups.
  • Bromobutane derivatives - Exhibit similar reactivity profiles due to the presence of bromine but differ in carbon chain length.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
Tert-Butyl (6-bromohexyl)carbamateTert-butyl group, bromine at C6Specific reactivity due to bromine
Hexyl carbamateHexane backbone without bromineSimpler structure with no halogen
Boc-aminohexaneAmino group instead of brominePotentially different biological activity
Bromobutane derivativesBromine at different positionsVarying carbon chain lengths

Tert-Butyl (6-bromohexyl)carbamate's unique combination of structural features and reactivity makes it an interesting subject for further research in both synthetic and medicinal chemistry contexts.

The synthesis of tert-Butyl (6-bromohexyl)carbamate involves several established strategies, with the predominant approach being the Boc protection of 6-bromohexylamine. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group in organic synthesis due to its stability under basic and nucleophilic conditions while being selectively removable under acidic conditions.

Carbamate Formation Strategies via Nucleophilic Substitution

The standard approach for synthesizing tert-Butyl (6-bromohexyl)carbamate employs 6-bromohexylamine as the starting material, which undergoes reaction with di-tert-butyl dicarbonate (Boc₂O) to form the desired carbamate. This synthesis is typically performed as part of multi-step procedures for creating more complex molecules.

The most common synthetic route involves a biphasic reaction system, as described in literature:

"A solution of NaOH, 0.8 g (20 mmol) in water (30 mL), was added dropwise to a vigorously stirring biphasic mixture consisting of 1 (1.80 g, 10 mmol) in water (50 mL) and Boc₂O (1.45 g, 6.7 mmol) in dichloromethane (100 mL). After 3 h, the organic phase was separated and washed with 2 N HCl (50 mL) and a saturated NaCl solution (50 mL). The organic phase was dried over MgSO₄ and concentrated under reduced pressure."

This nucleophilic substitution reaction proceeds through the following mechanism:

  • Deprotonation of the primary amine by the base
  • Nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc₂O
  • Formation of a tetrahedral intermediate
  • Elimination of tert-butoxide to form the carbamate bond

The reaction typically yields 60-70% of the desired product, which can be purified through crystallization or column chromatography.

Boc-Protection Optimization in Alkyl Bromide Functionalization

Optimization of Boc-protection reactions for bromohexyl derivatives requires careful consideration of several parameters to maximize yield and purity. Key optimization strategies include:

ParameterOptimal ConditionsImpact on Reaction
SolventDichloromethane or ethyl acetateEnhances biphasic separation and product solubility
Temperature-10°C to 25°CControls exotherm and minimizes side reactions
Reagent RatioSlight excess of Boc₂O (1.1-1.2 equiv)Ensures complete conversion without excessive byproducts
BaseNaOH, Et₃N, or N-methylmorpholineDeprotonates amine and neutralizes byproduct acids
Reaction Time2-4 hoursBalances conversion and minimizes decomposition
Work-upAcid wash followed by brineRemoves excess base and polar impurities

The use of ethyl acetate as a reaction solvent offers significant advantages from a green chemistry perspective: "The use of low-toxic ethyl acetate solvent... reduces environmental pollution and makes this route more in line with the requirements of green synthesis with low toxicity and low pollution."

Temperature control is particularly critical during the addition of reagents, with optimal conditions typically involving cooling to -10°C during the addition phase, followed by warming to room temperature for completion: "In a 1000ml four-neck round bottom flask... cooled to -10°C, and 27.83g of N-methylmorpholine and 37.59g of isobutyl chloroformate were added dropwise."

Novel Catalytic Approaches for Regioselective Bromohexyl Derivatization

Recent advances in transition metal catalysis have opened new possibilities for the functionalization of alkyl halides, with potential applications in the synthesis and derivatization of tert-Butyl (6-bromohexyl)carbamate. Nickel-catalyzed approaches are particularly promising:

"Recently, we and others have demonstrated that transition metals, in particular earth-abundant nickel, can catalyze nucleophilic substitution reactions of alkyl electrophiles and address key shortcomings of classical SN1 and SN2 pathways for the construction of alkyl–alkyl bonds, both in terms of reactivity and stereoselectivity."

These catalytic systems enable several transformations that could be valuable for bromohexyl derivatives:

  • Enantioselective alkylation reactions
  • Cross-coupling with organometallic reagents
  • Stereocontrolled substitution reactions
  • Regioselective functionalization

A particularly innovative approach involves doubly enantioconvergent substitution reactions:

"In this report, we describe a new dimension in metal-catalyzed nucleophilic substitution reactions, wherein a nickel catalyst not only forges an alkyl–alkyl bond, but also controls the stereochemistry at both carbons of the new bond, beginning with a 1:1 mixture of a racemic electrophile and a racemic nucleophile, in a doubly enantioconvergent process."

When applied to tert-Butyl (6-bromohexyl)carbamate, these catalytic methods could enable the selective functionalization of the bromine terminus while preserving the Boc-protected amine, potentially expanding the utility of this intermediate in complex molecule synthesis.

Solid-Phase Synthesis Techniques for Batch Consistency Enhancement

Solid-phase synthesis techniques offer significant advantages for incorporating tert-Butyl (6-bromohexyl)carbamate into peptides and other complex molecules. These approaches provide enhanced batch consistency and simplified purification processes compared to solution-phase methods.

A key application of these techniques involves using tert-Butyl (6-bromohexyl)carbamate as a linker in Boc-based peptide synthesis:

"We have developed a new 4-alkoxybenzyl-derived linker that anchors the C-terminal amino acid to the resin through the alpha-nitrogen atom. The linker allows BOC solid-phase peptide assembly and peptide cleavage using standard HF protocols. This linking strategy provides a versatile on-resin route to cyclic peptides and avoids the diketopiperazine formation that is prominent when using FMOC chemistry on backbone linkers."

The advantages of solid-phase approaches for tert-Butyl (6-bromohexyl)carbamate include:

  • Simplified purification: Excess reagents can be washed away while the growing molecule remains attached to the solid support
  • Reduced aggregation: Appropriate resin selection minimizes intermolecular interactions
  • Higher yields: Driving reactions to completion through reagent excess
  • Automation compatibility: Enhanced reproducibility through automated synthesis platforms
  • On-resin cyclization: Direct formation of cyclic products without high-dilution conditions

A successful application of this strategy was demonstrated in the synthesis of the cytotoxic heptapeptide stylostatin 1:

"To exemplify the strategy, the cytotoxic heptapeptide, stylostatin 1, was synthesized from two linear precursors. For comparison purposes, the yields of the on-resin and solution-phase cyclization were determined and found to be dependent upon the linear precursor. This linker technology provides new solid-phase avenues in accessing libraries of cyclic peptides."

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

6-(Boc-amino)hexyl bromide

Dates

Modify: 2023-08-15

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